Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl-
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Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- is a nucleotide derivative that plays a crucial role in various biochemical processes. It is structurally similar to adenosine triphosphate, a well-known energy carrier in cells, but with a methyl group attached to the 2’-hydroxyl group of the ribose sugar. This modification can influence its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- typically involves the methylation of adenosine triphosphate. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at low temperatures to prevent decomposition of the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine triphosphate. This approach can offer higher specificity and yield compared to chemical synthesis. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, reaction time, and temperature.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like hydroxide ions or amines replace the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in aqueous or alcoholic solutions.
Substitution: Hydroxide ions, amines; reactions are conducted in basic conditions, often in aqueous or mixed solvent systems.
Major Products
Oxidation: Oxidized nucleotides with altered phosphate groups.
Reduction: Reduced forms of the nucleotide with modified phosphate groups.
Substitution: Nucleotide derivatives with different substituents at the phosphate groups.
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study methylation processes and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and energy metabolism.
Medicine: Explored for potential therapeutic applications, including as a modulator of metabolic pathways and in drug development.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-O-Methyl- involves its interaction with various molecular targets, including enzymes and receptors. The methyl group at the 2’-position can influence its binding affinity and specificity. It can act as a substrate or inhibitor in enzymatic reactions, affecting pathways such as energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate: The parent compound without the 2’-O-Methyl modification.
Adenosine diphosphate: A related nucleotide with two phosphate groups.
Adenosine monophosphate: A nucleotide with a single phosphate group.
Uniqueness
The 2’-O-Methyl modification of Adenosine 5’-(tetrahydrogen triphosphate) imparts unique biochemical properties, such as altered binding affinity and resistance to certain enzymatic degradation pathways. This makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVGPYQJRLYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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